molecular formula C26H38N4O3 B4232384 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline

5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline

Cat. No. B4232384
M. Wt: 454.6 g/mol
InChI Key: RBFOLROVIQFXMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline, also known as ADAM-22, is a chemical compound that has been extensively studied for its potential applications in scientific research. ADAM-22 is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties.

Mechanism of Action

5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline is a transmembrane protein that is expressed in the brain and other tissues. It is known to interact with several other proteins such as PSD-95 and NMDA receptors. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline plays a crucial role in the regulation of synaptic transmission by modulating the activity of these proteins. Its dysfunction has been linked to several neurological disorders such as epilepsy and depression.
Biochemical and Physiological Effects:
5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline is known to have several biochemical and physiological effects. It is involved in the regulation of synaptic transmission, which is essential for normal brain function. Its dysfunction has been linked to several neurological disorders such as epilepsy, depression, and anxiety. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline is also known to play a role in the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline is also relatively easy to synthesize, and high-purity samples can be obtained using various purification techniques. However, there are also some limitations to using 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline in lab experiments. It is a relatively expensive compound, and its effects can be difficult to measure in vivo.

Future Directions

There are several future directions for research on 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline. One area of research is the development of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline agonists and antagonists as potential therapeutic agents for neurological disorders. Another area of research is the exploration of the role of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline in the regulation of cell proliferation and differentiation. Researchers are also exploring the use of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline as a biomarker for various diseases such as epilepsy and depression. Finally, there is a need for further research to understand the potential side effects of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline and its derivatives.

Scientific Research Applications

5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a therapeutic target for various diseases such as epilepsy, depression, and anxiety. 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline is known to play a crucial role in the regulation of synaptic transmission, and its dysfunction has been linked to several neurological disorders. Researchers are currently exploring the use of 5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-isobutyl-2-nitroaniline agonists and antagonists as potential therapeutic agents.

properties

IUPAC Name

2-(1-adamantyl)-1-[4-[3-(2-methylpropylamino)-4-nitrophenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N4O3/c1-18(2)17-27-23-12-22(3-4-24(23)30(32)33)28-5-7-29(8-6-28)25(31)16-26-13-19-9-20(14-26)11-21(10-19)15-26/h3-4,12,18-21,27H,5-11,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFOLROVIQFXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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